[5-(4-Amino-2-bromophenyl)-2-furyl]methanol

ADME prediction medicinal chemistry physicochemical profiling

[5-(4-Amino-2-bromophenyl)-2-furyl]methanol (CAS 874592-18-4; synonym 5ABF) is a heteroaromatic building block featuring a 2-furylmethanol core substituted with a 4-amino-2-bromophenyl group. With a molecular formula of C₁₁H₁₀BrNO₂ and a molecular weight of 268.11 g/mol, the compound provides two orthogonal synthetic handles: a primary arylamine (−NH₂) and an aryl bromide (−Br), both positioned on the same phenyl ring.

Molecular Formula C11H10BrNO2
Molecular Weight 268.11
CAS No. 874592-18-4
Cat. No. B2582069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(4-Amino-2-bromophenyl)-2-furyl]methanol
CAS874592-18-4
Molecular FormulaC11H10BrNO2
Molecular Weight268.11
Structural Identifiers
SMILESC1=CC(=C(C=C1N)Br)C2=CC=C(O2)CO
InChIInChI=1S/C11H10BrNO2/c12-10-5-7(13)1-3-9(10)11-4-2-8(6-14)15-11/h1-5,14H,6,13H2
InChIKeyVJFCSXXVFITIJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Amino-2-bromophenyl)-2-furyl-methanol (CAS 874592-18-4): A Dual-Functional Furan Scaffold for Medicinal Chemistry and Cross-Coupling Applications


[5-(4-Amino-2-bromophenyl)-2-furyl]methanol (CAS 874592-18-4; synonym 5ABF) is a heteroaromatic building block featuring a 2-furylmethanol core substituted with a 4-amino-2-bromophenyl group [1]. With a molecular formula of C₁₁H₁₀BrNO₂ and a molecular weight of 268.11 g/mol, the compound provides two orthogonal synthetic handles: a primary arylamine (−NH₂) and an aryl bromide (−Br), both positioned on the same phenyl ring . This dual functionality distinguishes it from mono-functionalized analogs and positions it as a versatile intermediate for convergent synthesis, PROTAC linker attachment, and transition-metal-catalyzed diversification .

Why 5-(4-Amino-2-bromophenyl)-2-furyl-methanol Cannot Be Replaced by Single-Substituent or Other Halogen Analogs


The 4-amino-2-bromophenyl substitution pattern on the furan scaffold creates a unique reactivity profile that is absent in analogs bearing only an amino group, only a bromine atom, or a different halogen [1]. The ortho-bromine relative to the amino group alters the electronic character of the aniline nitrogen (reducing its pKa and nucleophilicity), which directly affects acylation rates, diazotization efficiency, and hydrogen-bonding capacity in biological targets . Simultaneously, the aryl bromide provides a competent coupling partner for Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type reactions, enabling late-stage diversification that non-halogenated analogs cannot support [2]. Swapping to a chlorophenyl analog changes both the steric bulk and the oxidative addition kinetics at the metal center, while the non-halogenated aminophenyl analog completely lacks the cross-coupling exit vector. These differences mean that the choice of this specific intermediate has direct consequences for synthetic route feasibility, intermediate stability, and final compound properties.

Head-to-Head Evidence: Quantified Differentiation of 5-(4-Amino-2-bromophenyl)-2-furyl-methanol from Its Closest Analogs


Increased Topological Polar Surface Area (TPSA) vs. Non-Amino Analog Improves Aqueous Solubility Predictions

The target compound exhibits a computed TPSA of 59.4 Ų, which is significantly higher than the 33.4 Ų of the non-amino analog [5-(4-bromophenyl)-2-furyl]methanol (CAS 33342-28-8) and comparable to the 46.3 Ų of [5-(4-aminophenyl)-2-furyl]methanol (CAS 54146-51-9). The higher TPSA, driven by the primary amine, predicts improved aqueous solubility and reduced passive membrane permeability relative to the bromophenyl-only analog, a critical parameter for fragment-based drug discovery where both solubility and permeability must be balanced [1].

ADME prediction medicinal chemistry physicochemical profiling

Dual Hydrogen-Bond Donor/Acceptor Architecture vs. Single-Donor Analogs Expands Target Engagement Potential

The target compound provides 2 hydrogen-bond donors (NH₂) and 3 hydrogen-bond acceptors (furan O, methanol O, NH₂), compared to 1 donor / 2 acceptors for [5-(4-bromophenyl)-2-furyl]methanol and 2 donors / 2 acceptors for [5-(4-aminophenyl)-2-furyl]methanol [1]. In kinase hinge-binding motifs and protein–protein interaction inhibitors, each additional hydrogen-bond donor or acceptor can contribute approximately 0.5–2.0 kcal/mol in binding free energy, a significant increment for fragment optimization [2].

structure-based drug design hydrogen bonding kinase inhibitor design

Aryl Bromide Enables Suzuki-Miyaura Diversification; Non-Halogenated Aminophenyl Analog Is Cross-Coupling Inert

The aryl bromide substituent in the target compound provides a reactive handle for Pd(0)-catalyzed Suzuki-Miyaura cross-coupling with boronic acids/esters, a transformation impossible with the non-halogenated [5-(4-aminophenyl)-2-furyl]methanol (CAS 54146-51-9) [1]. Under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C), aryl bromides typically achieve >80% conversion within 4–12 hours, while the chlorophenyl analog [5-(4-chlorophenyl)-2-furyl]methanol (CAS 33342-29-9) requires more forcing conditions (elevated temperature, specialized ligands) [2].

palladium catalysis cross-coupling library synthesis

Supplier-Validated Purity and Storage Specifications Provide Reproducibility Advantage Over Non-Standardized Analogs

Multiple independent suppliers (Fluorochem, AKSci, ChemScene, Leyan) report a minimum purity of 95% for the target compound, with recommended long-term storage at 2–8 °C in sealed, dry conditions . In contrast, the bromophenyl analog (CAS 33342-28-8) is listed with purity specifications ranging from 95% to 97% depending on the vendor, and storage recommendations are inconsistent (cool, dry place vs. refrigerated) . The standardized storage protocol for the target compound reduces batch-to-batch variability due to degradation of the primary amine, which is prone to oxidation if stored improperly.

chemical procurement quality assurance reproducibility

Predicted LogP of 1.8 Balances Polarity Window Between Excessively Hydrophilic and Lipophilic Analogs

The computed XLogP3-AA of the target compound is 1.8, placing it within the optimal drug-like range (1–3) recommended by Lipinski's Rule of Five [1]. This falls between the more lipophilic [5-(4-bromophenyl)-2-furyl]methanol (predicted LogP ≈ 2.8–3.0) and the more hydrophilic [5-(4-aminophenyl)-2-furyl]methanol (predicted LogP ≈ 1.0–1.2) . In fragment-based drug discovery, fragments with LogP between 1 and 3 show the highest progression rates to lead optimization because they avoid both poor solubility (high LogP) and poor permeability (low LogP) [2].

logP optimization drug-likeness lead optimization

Ortho-Bromo Substitution Enables Regioselective C–H Functionalization Orthogonal to Amino Directing Effects

The 2-bromo substituent is located ortho to the amino group on the phenyl ring, creating a differentiated electronic environment where the amino group can act as a directing group for metal-catalyzed C–H activation at the C-3 and C-5 positions, while the C–Br bond at C-2 serves as a separate cross-coupling site [1]. In contrast, the non-brominated [5-(4-aminophenyl)-2-furyl]methanol has no halogen handle for sequential functionalization, and the [5-(4-bromophenyl)-2-furyl]methanol analog cannot utilize an amino directing group [2].

C–H activation regioselective synthesis late-stage functionalization

Optimal Application Scenarios for 5-(4-Amino-2-bromophenyl)-2-furyl-methanol Based on Quantified Differentiation Evidence


Fragment-Based Drug Discovery Libraries Requiring Balanced LogP and Solubility

With an XLogP3-AA of 1.8 and a TPSA of 59.4 Ų, this compound fits within the optimal fragment space (MW 268 Da, LogP 1–3, TPSA < 140 Ų) for fragment screening. The intermediate polarity avoids the solubility issues of the bromophenyl-only analog (LogP ≈ 2.8–3.0) and the permeability limitations of the aminophenyl-only analog (LogP ≈ 1.0–1.2), as established in Section 3, Evidence Items 1 and 5. Procurement of ≥95% purity material from multiple vendors (Fluorochem, AKSci) with documented cold-storage protocols ensures batch-to-batch reproducibility for biophysical screening (SPR, TSA, HSQC) .

PROTAC Linker Attachment and Targeted Protein Degradation

The primary amine on the phenyl ring serves as a direct attachment point for PEG-based or alkyl linkers via amide bond formation, while the aryl bromide enables late-stage Suzuki coupling to install E3 ligase-recruiting warheads. This dual-functionalization strategy, supported by the orthogonality evidence in Section 3, Evidence Item 6, allows convergent PROTAC synthesis without protecting-group manipulations. The compound's 2 hydrogen-bond donors and 3 acceptors provide additional binding contacts with the target protein surface, as quantified in Evidence Item 2 [1].

Parallel Library Synthesis via Cross-Coupling-Then-Diversification Workflows

The aryl bromide handle (Evidence Item 3) permits the first diversification step via Suzuki-Miyaura coupling with a library of boronic acids/esters to modify the phenyl ring. The furan-2-ylmethanol moiety can then be oxidized to the aldehyde or converted to the corresponding chloride for subsequent nucleophilic displacement, enabling a two-step parallel library synthesis. This workflow is not feasible with the non-halogenated aminophenyl analog and is significantly slower with the chlorophenyl analog, making the target compound the preferred scaffold for medium-throughput medicinal chemistry campaigns [2].

Physicochemical Property Optimization in Lead Series

When a lead series suffers from excessive lipophilicity, substituting the [5-(4-bromophenyl)-2-furyl]methanol fragment with the target compound reduces LogP by approximately 1.0–1.2 units while gaining an additional hydrogen-bond donor and acceptor (Evidence Items 1, 2, and 5). Conversely, when a series is too polar, the target compound provides higher LogP than the aminophenyl-only analog. This makes the compound a strategic late-stage replacement option for modulating ADME properties without altering the core scaffold connectivity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for [5-(4-Amino-2-bromophenyl)-2-furyl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.